ETHYL 2-[3-(2,2-DIMETHYLOXAN-4-YL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETATE
Description
ETHYL 2-[3-(2,2-DIMETHYLOXAN-4-YL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE is a complex organic compound belonging to the class of spirocyclic quinazolines. These compounds are known for their diverse biological activities, including antitumor, psychotropic, antiviral, antibacterial, anti-inflammatory, antitubercular, and antifungal properties .
Properties
IUPAC Name |
ethyl 2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4S/c1-4-32-21(30)17-34-25-28-23-20-10-6-5-9-18(20)15-27(12-7-8-13-27)22(23)24(31)29(25)19-11-14-33-26(2,3)16-19/h5-6,9-10,19H,4,7-8,11-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIKTFFWPBSAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3CCOC(C3)(C)C)C4(CCCC4)CC5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(2,2-DIMETHYLOXAN-4-YL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE typically involves multiple steps. Starting from 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydro-1H-spiro(benzo[h]quinazoline-5,1’-cycloheptan)-4(6H)-one, a series of transformations are carried out to introduce the desired functional groups and spirocyclic structures .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate specific reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(2,2-DIMETHYLOXAN-4-YL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo, hydroxyl, and halogenated derivatives. These products can have different biological activities and properties .
Scientific Research Applications
ETHYL 2-[3-(2,2-DIMETHYLOXAN-4-YL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its potential biological activities, including antitumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(2,2-DIMETHYLOXAN-4-YL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in biological processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with multiple targets to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic quinazolines and their derivatives, such as:
- 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro(benzo[h]quinazoline-5,1’-cycloheptan)-2-yl derivatives.
- 2-Thioxobenzo[h]quinazoline derivatives .
Uniqueness
ETHYL 2-[3-(2,2-DIMETHYLOXAN-4-YL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL]ACETATE is unique due to its specific spirocyclic structure and the presence of multiple functional groups that contribute to its diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
